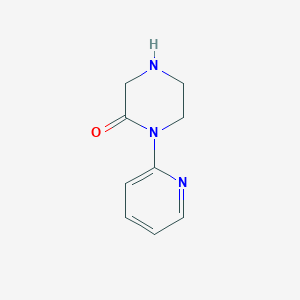

1-(Pyridin-2-yl)piperazin-2-one

Overview

Description

1-(Pyridin-2-yl)piperazin-2-one is a compound with a molecular weight of 177.21 . It is a solid substance .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which include this compound, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . It has a molecular weight of 177.21 .Scientific Research Applications

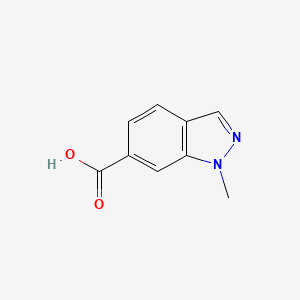

Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives

Piperazine-1-yl-1H-indazole derivatives, including compounds with 1-(Pyridin-2-yl)piperazin-2-one, play a significant role in medicinal chemistry. The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized efficiently and characterized by spectral analysis. This research demonstrates the importance of these compounds in drug discovery and development (Balaraju, Kalyani, & Laxminarayana, 2019).

Synthesis of Piperazine Derivatives with Antihypertensive and Antiarrhythmic Effects

Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antihypertensive and antiarrhythmic activities. This indicates the potential of this compound derivatives in developing treatments for cardiovascular diseases (Malawska et al., 2002).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Compounds including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides were identified as effective acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant for Alzheimer's disease treatment. This underscores the therapeutic potential of this compound derivatives in neurodegenerative disease management (Umar et al., 2019).

Memory Enhancement in Mice

Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, a derivative of this compound, showed promising results in enhancing memory abilities in mice, suggesting its potential in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).

Anticancer Activity of Piperazine Derivatives

Piperazine-2,6-dione derivatives, synthesized using various amines including pyridin-2-ylmethanamine, demonstrated notable anticancer activities against various cancer cell lines. This highlights the potential of this compound derivatives in cancer therapy (Kumar et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-2-yl)piperazin-2-one is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein are often associated with various types of cancer.

Mode of Action

It is known that the compound interacts with its target, the b-raf protein, potentially altering its function

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It has been suggested that the compound may have anti-fibrotic activities . In particular, it has been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-yl)piperazin-2-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to interact with α2-adrenoceptors, exhibiting sympatholytic activity . This interaction is crucial as it influences the sympathetic nervous system, potentially impacting various physiological processes. Additionally, this compound has been studied for its potential as a metabolite of other compounds, indicating its role in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to α2-adrenoceptors, inhibiting their activity and thereby modulating the sympathetic nervous system . This inhibition can lead to various physiological effects, including reduced blood pressure and decreased heart rate. Additionally, the compound’s interaction with Mycobacterium tuberculosis suggests a potential mechanism of action involving the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses showing minimal impact and higher doses leading to significant physiological changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role as a metabolite of other drugs suggests its involvement in complex biochemical processes . Additionally, its interaction with cytochrome P450 enzymes indicates its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical applications.

properties

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQKAGUVNHYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619048 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345310-98-7 | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

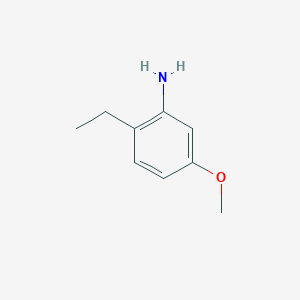

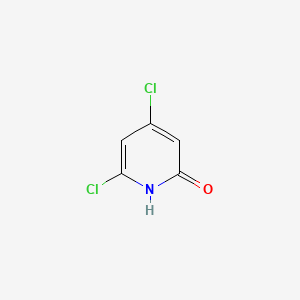

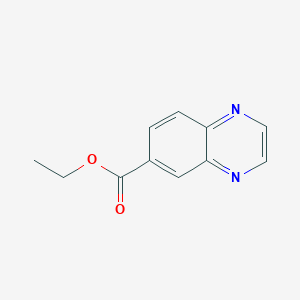

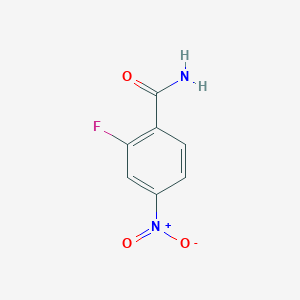

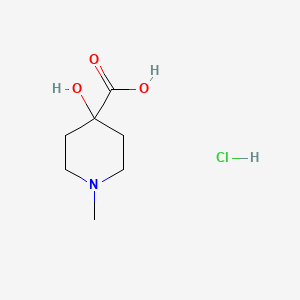

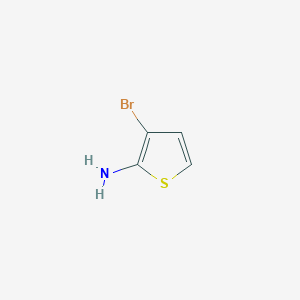

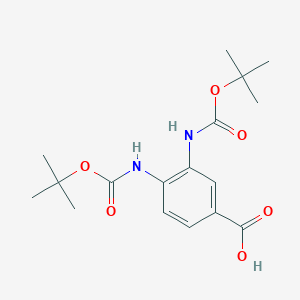

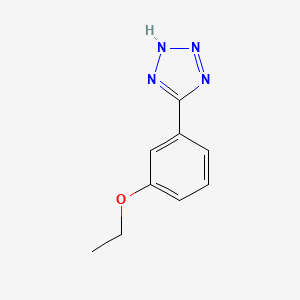

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

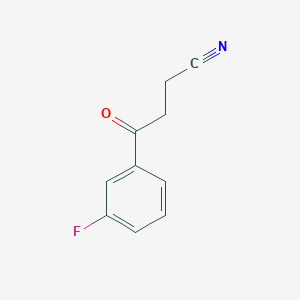

Synthesis routes and methods III

Procedure details

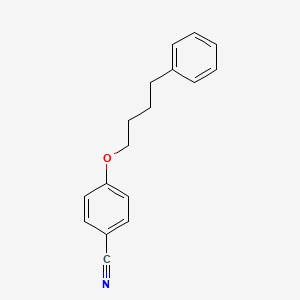

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)